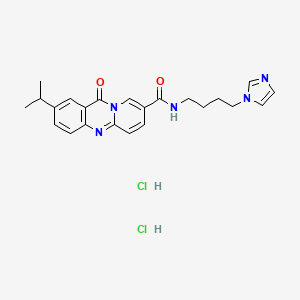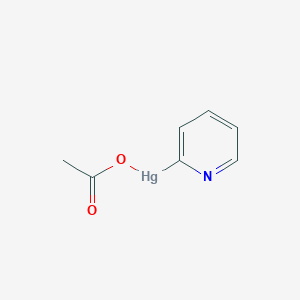
1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N',N',N'',N''-hexamethyl-2,4,6-trioxo-N,N',N''-tris((2,4-dimethylphenyl)methyl)-, trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N’,N’,N’‘,N’‘-hexamethyl-2,4,6-trioxo-N,N’,N’'-tris((2,4-dimethylphenyl)methyl)-, trichloride is a complex organic compound. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of triazine derivatives with specific amines and aldehydes under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions in batch or continuous reactors. The process would be optimized for maximum efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while substitution reactions could produce a variety of substituted triazine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be used as a probe or reagent to study specific biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. They might act as inhibitors or activators of specific enzymes or receptors, offering new avenues for drug development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including adhesives, sealants, and protective films.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular functions and pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other triazine derivatives, such as melamine, cyanuric acid, and atrazine. These compounds share a common triazine core but differ in their functional groups and substituents.
Uniqueness
What sets 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N’,N’,N’‘,N’‘-hexamethyl-2,4,6-trioxo-N,N’,N’'-tris((2,4-dimethylphenyl)methyl)-, trichloride apart is its specific substitution pattern and functional groups. These unique features confer distinct chemical and physical properties, making it suitable for specialized applications.
特性
CAS番号 |
132684-42-5 |
|---|---|
分子式 |
C42H63Br3N6O3 |
分子量 |
939.7 g/mol |
IUPAC名 |
(2,3-dimethylphenyl)methyl-[2-[3-[2-[(2,5-dimethylphenyl)methyl-dimethylazaniumyl]ethyl]-5-[2-[(3,4-dimethylphenyl)methyl-dimethylazaniumyl]ethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl]-dimethylazanium;tribromide |
InChI |
InChI=1S/C42H63N6O3.3BrH/c1-31-16-17-34(4)39(26-31)30-48(11,12)25-22-45-41(50)43(20-23-46(7,8)28-37-19-18-32(2)35(5)27-37)40(49)44(42(45)51)21-24-47(9,10)29-38-15-13-14-33(3)36(38)6;;;/h13-19,26-27H,20-25,28-30H2,1-12H3;3*1H/q+3;;;/p-3 |
InChIキー |
HTJGSPLJEIHBHH-UHFFFAOYSA-K |
正規SMILES |
CC1=CC(=C(C=C1)C)C[N+](C)(C)CCN2C(=O)N(C(=O)N(C2=O)CC[N+](C)(C)CC3=CC=CC(=C3C)C)CC[N+](C)(C)CC4=CC(=C(C=C4)C)C.[Br-].[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















